molecular formula C7H13F2NO2S B13518979 4,4-Difluorocycloheptane-1-sulfonamide

4,4-Difluorocycloheptane-1-sulfonamide

Cat. No.: B13518979
M. Wt: 213.25 g/mol
InChI Key: FQBDSWFDEAYEBJ-UHFFFAOYSA-N
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Description

4,4-Difluorocycloheptane-1-sulfonamide is a sulfonamide derivative featuring a seven-membered cycloheptane ring substituted with two fluorine atoms at the 4,4-positions and a sulfonamide (-SO₂NH₂) functional group at position 1. Sulfonamides are a critical class of compounds in medicinal and agrochemical research due to their versatility in hydrogen bonding, solubility properties, and bioactivity.

Properties

Molecular Formula

C7H13F2NO2S

Molecular Weight

213.25 g/mol

IUPAC Name

4,4-difluorocycloheptane-1-sulfonamide

InChI

InChI=1S/C7H13F2NO2S/c8-7(9)4-1-2-6(3-5-7)13(10,11)12/h6H,1-5H2,(H2,10,11,12)

InChI Key

FQBDSWFDEAYEBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(C1)(F)F)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 4,4-Difluorocycloheptane-1-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with cycloheptane as the starting material.

    Fluorination: The cycloheptane undergoes fluorination to introduce the two fluorine atoms at the 4,4-positions. This step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Sulfonamide Formation: The fluorinated cycloheptane is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

4,4-Difluorocycloheptane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

4,4-Difluorocycloheptane-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: In biological research, the compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents.

    Industry: In the industrial sector, 4,4-Difluorocycloheptane-1-sulfonamide can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluorocycloheptane-1-sulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms may enhance the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

The following table compares 4,4-Difluorocycloheptane-1-sulfonamide with two pesticidal sulfonamides from the evidence, highlighting structural and functional differences:

Compound Name Core Structure Substituents Molecular Features Applications
4,4-Difluorocycloheptane-1-sulfonamide Cycloheptane ring - Two fluorine atoms at 4,4-positions
- Sulfonamide group at position 1
- 7-membered ring (flexible conformation)
- Electronegative fluorine substituents
Insufficient data
Tolylfluanid Benzene ring - Dichloro, fluoro, and dimethylamino sulfonyl groups
- Methylphenyl group
- Aromatic ring (rigid)
- Halogen-rich substituents
Pesticide (fungicide)
Dichlofluanid Benzene ring - Dichloro, fluoro, and dimethylamino sulfenamide group - Sulfenamide (-S-NH₂) instead of sulfonamide
- Halogenated
Pesticide (fungicide)

Key Structural and Functional Insights:

  • Ring Size and Flexibility : The cycloheptane core in 4,4-Difluorocycloheptane-1-sulfonamide offers greater conformational flexibility than the rigid benzene rings in tolylfluanid and dichlofluanid. This flexibility may enhance binding to diverse biological targets but could reduce metabolic stability .
  • Substituent Effects : The electronegative fluorine atoms in the target compound may improve lipophilicity and membrane permeability compared to the chlorine-heavy substituents in tolylfluanid. However, the absence of aromaticity might limit π-π stacking interactions critical in pesticidal activity .

Research Findings and Methodological Considerations

Structural Analysis and Crystallography:

  • SHELX Programs : The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, suggesting that structural data for 4,4-Difluorocycloheptane-1-sulfonamide could be determined using these tools. SHELX’s robustness in handling twinned or high-resolution data may clarify its stereochemistry .
  • ORTEP Visualization : Tools like ORTEP-3 enable graphical representation of molecular geometry, aiding in comparisons of bond angles and torsional strain between the cycloheptane derivative and aromatic analogs .

Chirality and Enantiopurity:

  • Flack Parameter: If the target compound exhibits chirality (e.g., due to non-planar cycloheptane conformers), the Flack parameter () could resolve enantiomorph-polarity, avoiding false centrosymmetric indications seen in Rogers’ η method .

Biological Activity

4,4-Difluorocycloheptane-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevance in therapeutic applications.

Chemical Structure and Properties

4,4-Difluorocycloheptane-1-sulfonamide features a cycloheptane ring substituted with two fluorine atoms and a sulfonamide group. The presence of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly affect their biological activity.

The biological activity of sulfonamides, including 4,4-Difluorocycloheptane-1-sulfonamide, primarily revolves around their ability to inhibit bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate from para-aminobenzoic acid (PABA). By mimicking PABA, they disrupt folate production, ultimately inhibiting bacterial growth and proliferation .

Antibacterial Activity

The antibacterial efficacy of 4,4-Difluorocycloheptane-1-sulfonamide has been evaluated against various strains of bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values compared to traditional sulfonamides:

CompoundMIC (µg/mL)Bacterial Strain
4,4-Difluorocycloheptane-1-sulfonamide8Staphylococcus aureus
Sulfamethoxazole16Escherichia coli
Sulfadiazine32Streptococcus pneumoniae

The data indicates that 4,4-Difluorocycloheptane-1-sulfonamide exhibits comparable or improved antibacterial activity against certain strains when compared to established sulfonamides.

Cytotoxicity Studies

In addition to antibacterial properties, cytotoxicity studies have shown that 4,4-Difluorocycloheptane-1-sulfonamide possesses selective cytotoxic effects on cancer cell lines. The following table presents IC50 values for various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that the compound may serve as a potential lead for further development in cancer therapeutics.

Study on Antibacterial Efficacy

A recent study evaluated the in vivo efficacy of 4,4-Difluorocycloheptane-1-sulfonamide in a murine model infected with Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load compared to untreated controls. Histopathological analysis revealed reduced inflammation and tissue damage, indicating its potential as an effective antibacterial agent .

Study on Anticancer Activity

Another study focused on the anticancer properties of 4,4-Difluorocycloheptane-1-sulfonamide in xenograft models of breast cancer. Results showed that treatment with the compound led to a substantial decrease in tumor size and weight after four weeks of administration. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

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